molecular formula C18H26FN3O3 B1408482 Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate CAS No. 170230-24-7

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate

Cat. No. B1408482
M. Wt: 351.4 g/mol
InChI Key: RVHSKUIHYDDXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate, or TB-APFBC, is an organic compound that is used in a variety of scientific research applications. It is an important reagent for organic synthesis, and has been used in a number of biochemical and physiological studies. TB-APFBC is a highly versatile compound, and has been used in a wide range of laboratory experiments, including the synthesis of other compounds, and the study of biochemical and physiological effects.

Scientific Research Applications

Metabolism and Excretion Studies

Studies have focused on understanding the metabolism and excretion pathways of related compounds. For instance, research on 2-(4-tert-Butylbenzyl)propionaldehyde (lysmeral) revealed its metabolism into various metabolites such as lysmerol, lysmerylic acid, hydroxylated lysmerylic acid, and 4-tert-butylbenzoic acid (TBBA), providing insights into the biotransformation of similar tert-butyl compounds (Scherer et al., 2017). Further investigations on the fragrance chemical lysmeral, a compound structurally related to tert-butyl benzyl compounds, in urine samples from the German Environmental Specimen Bank, highlighted significant biomarkers indicating exposure and provided data on exposure trends (Scherer et al., 2020).

Therapeutic Applications

Compounds analogous to Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate have been studied for their therapeutic potential. Aminoalkanolic derivatives of xanthone, for instance, have been synthesized and evaluated for anticonvulsant activity, demonstrating significant therapeutic potential in various tests (Marona et al., 1998). Another study explored the antitumor activity of 1-alkylcarbamoyl derivatives of 5-fluorouracil, revealing relationships between chemical structure and antitumor activity and suggesting therapeutic applications (Hoshi et al., 1978).

Anti-inflammatory Potential

The anti-inflammatory potential of compounds like 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been investigated, showcasing its ability to reduce nociception and inflammation, hinting at the anti-inflammatory properties of similar tert-butyl derivatives (Almeida et al., 2020).

Toxicity and Safety Studies

Toxicity and safety studies of tert-butyl compounds like tert-butyl acetate have been conducted to understand their effects during gestation and potential adverse effects on embryo-fetal development in rats, contributing to the knowledge of the safety profile of similar compounds (안태환 et al., 2007).

Pharmacological Research

Compounds such as WAY100135, a phenylpiperazine derivative, have been studied for their selective antagonistic properties at presynaptic and postsynaptic receptors, adding to the pharmacological understanding of tert-butyl-based compounds (Fletcher et al., 1993).

properties

IUPAC Name

tert-butyl N-[[3-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O3/c1-13(23)21-8-10-22(11-9-21)15-7-5-6-14(16(15)19)12-20-17(24)25-18(2,3)4/h5-7H,8-12H2,1-4H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHSKUIHYDDXLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2F)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-acetylpiperazin-1-yl)-2-fluorobenzylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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